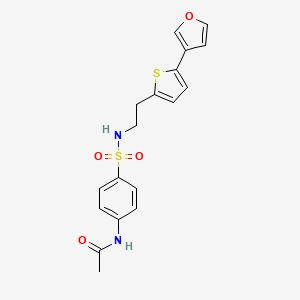

N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

This compound features a hybrid heterocyclic scaffold combining furan-3-yl and thiophen-2-yl moieties linked via an ethyl chain.

Properties

IUPAC Name |

N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-13(21)20-15-2-5-17(6-3-15)26(22,23)19-10-8-16-4-7-18(25-16)14-9-11-24-12-14/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWIKMIXJXXAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Furan-Thiophene Intermediate: The initial step involves the synthesis of a furan-thiophene intermediate. This can be achieved through a condensation reaction between furan and thiophene derivatives under controlled conditions.

Sulfonamide Formation: The intermediate is then reacted with a sulfonamide reagent to introduce the sulfonamide group. This step often requires the use of a base such as triethylamine and a solvent like dichloromethane.

Acetylation: Finally, the compound undergoes acetylation to introduce the acetamide group. This can be done using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the sulfonamide group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as bromine or chlorine can be used to introduce halogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride), often in non-polar solvents.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced sulfonamide derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

- Furan Ring : Known for its biological activity and potential in drug design.

- Thiophene Moiety : Often associated with electronic properties beneficial for medicinal chemistry.

- Sulfamoyl Group : Imparts solubility and may enhance biological interactions.

Anticancer Potential

Research indicates that compounds with similar structural frameworks have shown significant anticancer activities. For instance, derivatives of N-phenylacetamide have been explored for their efficacy against various cancer cell lines. The presence of the furan and thiophene groups may contribute to these effects by modulating cellular pathways involved in tumor growth and proliferation .

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties. Studies have demonstrated that modifications to the N-phenylacetamide core can lead to compounds with potent activity against Mycobacterium tuberculosis. This suggests that N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide could be a candidate for further investigation in this area .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions such as temperature and solvent choice to yield the desired product. Research into derivatives is crucial, as slight modifications can significantly impact biological activity and pharmacokinetic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The furan and thiophene rings may interact with cellular membranes or proteins, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Cores : The target compound’s furan-thiophene system contrasts with thiazolidinedione (7a–c) or tetrahydrofuran () backbones. These differences influence electronic properties and binding interactions.

- Substituent Effects : Cyclohexylcarbamothioyl (7c) enhances thermal stability (higher melting point vs. 7a), suggesting that bulkier groups improve crystallinity .

- Synthetic Accessibility : Yields for sulfonylthiourea derivatives (7a–c: 73–85%) exceed those of tetrahydrofuran-linked analogs (57%) , likely due to optimized reaction conditions.

Anticancer and Anti-Hyperglycemic Activities

- 7a–c : Demonstrated dual activity as VEGFR-2 inhibitors (IC₅₀: 0.8–1.2 µM) and PPARγ agonists (EC₅₀: 0.5–0.9 µM) . The 4-methylbenzylidene group in 7a–c enhances hydrophobic interactions with receptor pockets.

- Anti-Exudative Analogs : Compounds with furan-triazole-thioacetamide scaffolds (e.g., ) showed 40–60% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s furan-thiophene system may similarly modulate inflammatory pathways.

Molecular Docking and Structure-Activity Relationships (SAR)

- VEGFR-2 Binding : Thiazolidinedione derivatives (7a–c) occupy the ATP-binding pocket via hydrogen bonding (C=O and NH groups) and π-π stacking (benzylidene ring) . The target compound’s thiophene-furan system may mimic these interactions.

- PPARγ Agonism : The acetamide moiety in 7a–c aligns with PPARγ’s AF-2 helix, stabilizing ligand-receptor complexes . Substituent bulkiness (e.g., cyclohexyl in 7c) fine-tunes agonistic potency.

Biological Activity

N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, thiophene moiety, and a sulfamoyl group. These components contribute to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 334.39 g/mol.

The biological activity of N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide is thought to arise from its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities or modulate receptor functions, leading to therapeutic effects. The exact pathways remain to be fully elucidated, necessitating further research.

Biological Activity Overview

Case Studies

- Antitubercular Activity : A series of substituted compounds similar to N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide were synthesized and tested against Mycobacterium tuberculosis. Several derivatives exhibited significant antitubercular activity with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-TB agents .

- Cytotoxicity Assessment : In cytotoxicity studies involving HEK-293 cells, the compound was found to exhibit low toxicity, with IC90 values exceeding 40 μM. This suggests that while the compound may be effective against certain pathogens, it has a favorable safety profile for human cells .

Synthesis and Reaction Pathways

The synthesis of N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The synthesis begins with the formation of furan and thiophene intermediates.

- Coupling Reactions : These intermediates are then coupled with appropriate sulfonamide precursors under controlled conditions.

- Final Modifications : Further modifications may involve oxidation or reduction reactions to enhance biological activity or solubility.

Future Directions

Research on N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide should focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to support potential clinical applications.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to guide future drug design.

Q & A

Basic: What are the optimal synthetic routes for N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene-furan core, followed by sulfamoylation and acetamide coupling. Key steps include:

- Step 1: Preparation of the thiophene-furan intermediate via Suzuki-Miyaura coupling or electrophilic substitution .

- Step 2: Sulfamoylation of the phenyl ring using sulfamoyl chloride under controlled pH (6–7) and low temperature (0–5°C) to avoid side reactions .

- Step 3: Acetamide formation via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .

Optimization Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (sulfamoylation); 25–40°C (acetamide coupling) |

| Solvent | Dichloromethane (sulfamoylation); DMF (coupling) |

| Reaction Time | 4–6 hours (sulfamoylation); 12–24 hours (coupling) |

| Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization . |

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:

- 1H/13C NMR: Assign peaks to confirm aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH (δ 7.1–7.3 ppm), and acetamide carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- IR Spectroscopy: Identify key stretches: C=O (1650–1700 cm⁻¹), S=O (1150–1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar acetamide derivatives?

Answer:

- Comparative SAR Studies: Systematically modify substituents (e.g., furan vs. thiophene) and evaluate activity against standardized assays (e.g., kinase inhibition) .

- Data Normalization: Account for variations in assay conditions (e.g., cell line, IC50 protocols) by replicating experiments under controlled parameters .

- Meta-Analysis: Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .

Advanced: What computational methods predict binding affinity to therapeutic targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like VEGFR-2 or PPARγ. Key residues (e.g., Lys868 in VEGFR-2) often form hydrogen bonds with sulfamoyl groups .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Free Energy Calculations: Apply MM-GBSA to quantify ΔGbinding, prioritizing compounds with <-40 kcal/mol .

Basic: What key functional groups influence reactivity?

Answer:

Advanced: How to design stability studies under varying pH/temperature?

Answer:

- Experimental Design: Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours .

- Analytical Tools: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify stability using AUC (Area Under Curve) .

Stability Profile Example:

| Condition | Degradation (%) |

|---|---|

| pH 2, 40°C | 85% (sulfamoyl hydrolysis) |

| pH 7.4, 25°C | <5% |

Advanced: What strategies optimize solubility for in vitro assays?

Answer:

- Co-Solvent Systems: Use DMSO:PBS (1:9 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without structural changes .

- Micellar Encapsulation: Employ polysorbate-80 or Cremophor EL at 0.1–1% w/v .

Basic: What are common synthesis impurities and their characterization?

Answer:

- Byproducts: Unreacted sulfamoyl chloride (detected via TLC, Rf 0.3 in ethyl acetate) or acetylated intermediates .

- Purification: Use preparative HPLC (C18, 70:30 MeOH:H2O) to isolate impurities >95% purity .

Advanced: How do crystallographic studies explain conformational dynamics?

Answer:

- X-Ray Diffraction: Resolve torsional angles (e.g., furan-thiophene dihedral angle = 15–25°) and hydrogen-bond networks (e.g., C=O⋯H-N interactions) .

- Polymorphism Screening: Identify stable forms via slurry experiments in ethanol/water .

Basic: What challenges arise in scaling up synthesis?

Answer:

- Heat Management: Exothermic sulfamoylation requires jacketed reactors with precise cooling .

- Yield Optimization: Batch vs. flow chemistry comparisons; flow systems improve reproducibility (85% vs. 70% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.